molecular formula C13H18N2O4 B2434236 N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034447-41-9

N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No.: B2434236
CAS No.: 2034447-41-9
M. Wt: 266.297
InChI Key: OYOVOZOOAPRHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide” is a complex organic compound. It is a derivative of tetrahydropyran , a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s also related to the 2H-Pyran ring, which is a structural motif present in many natural products .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, propargyl vinyl ethers have been successfully rearranged into stable 2,4,5,6-tetrasubstituted 2HPs through a one-pot procedure involving a Ag(I)-catalyzed propargyl Claisen rearrangement followed by a tandem DBU-catalyzed isomerization/6π-oxa-electrocyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also contains methoxy and methyl groups, which can significantly influence its chemical properties .


Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds. Additionally, the ketone carbonyl can also be reduced to a hydroxyl group by corresponding reducing agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the tetrahydropyran ring, methoxy, and methyl groups can affect its solubility, reactivity, and stability .

Scientific Research Applications

Nicotinamide Derivatives in Biological Systems

Research has explored the utilization of nicotinamide derivatives by mammals, insects, and bacteria, indicating their potential against diseases like pellagra and their formation in the body from nicotinic acid and nicotinamide. This highlights the importance of nicotinamide derivatives in metabolic pathways and their potential therapeutic uses (Ellinger, Fraenkel, & Abdel Kader, 1947).

Nicotinamide N-Methyltransferase (NNMT) Inhibitors

Significant research has focused on Nicotinamide N-methyltransferase (NNMT), an enzyme catalyzing the N-methylation of nicotinamide and other pyridine-containing compounds. The discovery of bisubstrate NNMT inhibitors and their characterization in studies suggest a pathway for developing more potent and selective NNMT inhibitors, potentially impacting various human diseases where NNMT is overexpressed (Babault et al., 2018).

Metabolic Effects and Therapeutic Potentials

NNMT's role in metabolic regulation is underscored by findings that link its activity to metabolic disorders. Small molecule inhibitors targeting NNMT have shown promise in reducing metabolic disease symptoms in animal models, suggesting potential applications in treating obesity and type-2 diabetes (Kannt et al., 2018).

Enzyme Activity and Substrate Specificity

Studies on the substrate specificity of nicotinamide methyltransferase and its inhibition effects provide insights into its function and potential for modulation in therapeutic contexts. This includes its role in the N-methylation of nicotinamide and similar compounds, which is crucial for understanding how modifications to nicotinamide derivatives might impact their biological activity and therapeutic utility (Alston & Abeles, 1988).

Properties

IUPAC Name

N-methoxy-N-methyl-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-15(17-2)13(16)10-3-4-12(14-9-10)19-11-5-7-18-8-6-11/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOVOZOOAPRHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C(C=C1)OC2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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